2-[4-Methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound characterized by the molecular formula and a molecular weight of approximately 262.27 g/mol. This compound features an imidazolidinone ring with specific substitutions that enhance its chemical and biological properties. The compound is primarily utilized in scientific research, particularly in the study of biochemical interactions and potential therapeutic applications.
The compound can be sourced from various chemical suppliers and is often used in research settings due to its unique structural characteristics. It is cataloged under the Chemical Abstracts Service number 1008949-74-3, which facilitates its identification in scientific literature and databases.
This compound belongs to the class of imidazolidinones, which are known for their diverse biological activities. Imidazolidinones have been studied for their roles in pharmacology, particularly as potential inhibitors of specific enzymes or receptors.
The synthesis of 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves several key steps:
The industrial synthesis may utilize optimized methods such as continuous flow synthesis or green chemistry principles to improve efficiency and reduce environmental impact. These methods focus on scalability and cost-effectiveness, addressing waste management and energy consumption issues during production.
The molecular structure of 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid includes:
2-[4-Methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-[4-Methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific biological targets. It may modulate the activity of enzymes or receptors through binding interactions that can include covalent bonding or hydrogen bonding.
While detailed pharmacokinetic data such as absorption, distribution, metabolism, and excretion are currently not available, understanding these aspects is crucial for evaluating the compound's bioavailability and therapeutic potential.
Chemical properties include reactivity patterns typical for imidazolidinones:
2-[4-Methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid has significant applications in scientific research:
The synthesis of 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid (molecular formula: C₁₃H₁₄N₂O₄, MW: 262.26 g/mol) initiates with precise condensation reactions to construct its imidazolidinone core [1]. The foundational approach involves reacting 4-methylbenzylamine with glyoxylic acid under acidic catalysis to form an N-aryl glycine intermediate. This intermediate subsequently undergoes nucleophilic addition to methyl isocyanate, generating a urea derivative essential for ring closure. Key variables impacting yield include:
Table 1: Optimization Parameters for Imidazolidinone Precursor Synthesis
Variable | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Temperature | 80–90°C | 60–70°C | +22% |
Solvent | Diethyl ether | Anhydrous acetonitrile | +18% |
Glycine:Isocyanate | 1:1 | 1:1.05 | +12% |
Challenges in isolating the hydrophilic urea intermediate necessitate extractive workup (ethyl acetate/water) with brine washes to remove polar impurities. This step typically achieves 75–80% purity before cyclization [8].
Cyclization to install the 2,5-dioxo functionality employs two primary methodologies: acid-catalyzed thermal cyclization and transition-metal-mediated ring closure. Thermal methods involve refluxing the urea precursor in acetic acid with catalytic p-toluenesulfonic acid (5 mol%) for 6–8 hours, achieving 70–75% conversion. However, this approach risks N-alkyl group epimerization at C4 of the imidazolidinone ring, reducing stereochemical fidelity by 8–10% [5].
Advanced protocols utilize Pd(OAc)₂ (2 mol%) with oxygen sparging in DMSO at 100°C, accelerating ring closure to 2 hours while preserving stereointegrity. The mechanism involves in situ generation of a palladium-bound isocyanate intermediate, facilitating intramolecular amidation. This method enhances yield to 85–88% and reduces tar formation—a common byproduct in thermal methods. Post-cyclization, the acetic acid side chain is introduced via N-alkylation using ethyl bromoacetate under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃), followed by ester hydrolysis with NaOH/EtOH [5] [8].
Post-synthetic purification of the target compound addresses impurities including unreacted intermediates, regioisomers, and dimeric byproducts. Two dominant strategies exist:
Chromatographic Purification:
Recrystallization:
Table 2: Purification Method Comparison for 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic Acid
Parameter | Chromatography | Recrystallization |
---|---|---|
Purity (%) | >98 | 92–95 |
Recovery Yield (%) | 30–40 | 65–70 |
Solvent Consumption | High (8–10 L/kg) | Moderate (4–6 L/kg) |
Scalability | Limited to <5 kg | Viable to 50 kg |
Major Impurity Removed | Regioisomers | Dimeric byproducts |
Recrystallization is favored for industrial-scale batches despite marginally lower purity due to superior throughput and cost efficiency. For pharmaceutical applications requiring >99% purity, hybrid approaches (initial recrystallization followed by preparative HPLC) are employed [5] [6] [7].
Transitioning from laboratory to industrial synthesis (multi-kilogram batches) introduces critical constraints:
Regulatory compliance (GMP guidelines) demands strict control over genotoxic impurities like alkyl bromides from N-alkylation. QbD (Quality by Design) protocols specify:
Facility constraints include dedicated isolation suites for containment due to compound dustiness (particle size <50 μm) and corrosion-resistant reactors (Hastelloy C-276) for acidic hydrolysis steps [3] [4] [8].
Table 3: Industrial-Scale Production Parameters
Challenge | Laboratory Scale | Industrial Scale | Mitigation Strategy |
---|---|---|---|
Reaction Volume | 0.5–2 L | 500–3000 L | Turbulent cooling (ΔT <5°C) |
Cyclization Time | 2–3 hours | 5–8 hours | Segmented reagent dosing |
Impurity Control | Manual monitoring | PAT (Process Analytical Technology) | Real-time HPLC with feedback loops |
Solvent Waste | 20–50 L/kg product | 200–600 L/kg product | Distillation recovery loops |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: